molecular formula C19H21NO4 B12657293 Diphenyl (2,2-dimethylpropyl)imidodicarbonate CAS No. 79505-37-6

Diphenyl (2,2-dimethylpropyl)imidodicarbonate

Cat. No.: B12657293
CAS No.: 79505-37-6
M. Wt: 327.4 g/mol
InChI Key: QIYWQAMAOFCDPE-UHFFFAOYSA-N
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Description

Properties

CAS No.

79505-37-6

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

phenyl N-(2,2-dimethylpropyl)-N-phenoxycarbonylcarbamate

InChI

InChI=1S/C19H21NO4/c1-19(2,3)14-20(17(21)23-15-10-6-4-7-11-15)18(22)24-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

QIYWQAMAOFCDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (2,2-dimethylpropyl)imidodicarbonate typically involves the reaction of 2,2-dimethylpropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2,2-dimethylpropyl)imidodicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

One of the notable applications of Diphenyl (2,2-dimethylpropyl)imidodicarbonate is its role as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. This property positions it as a potential therapeutic agent for several diseases, including:

  • Respiratory Diseases
  • Cancers (such as breast cancer and melanoma)
  • Smooth Muscle Proliferative Diseases
  • Vasoproliferative Diseases
  • Autoimmune and Inflammatory Diseases
  • Metabolic Diseases
  • Vasoocclusive Diseases

The compound's inhibitory activity against PDGF receptor kinase suggests its utility in targeting pathways involved in cell proliferation and survival, making it a candidate for further drug development .

Synthetic Applications

This compound is also utilized in organic synthesis. It serves as a reagent in various reactions, including:

  • Mitsunobu Reaction : This reaction is used for the coupling of alcohols and amines to form ethers or amines via inversion of configuration. The compound can act as a coupling partner or a protective group in these transformations .

Table 1: Comparison of Synthetic Applications

ApplicationDescriptionReference
Mitsunobu ReactionCoupling of alcohols and amines
Amines SynthesisPreparation of primary amines from alkyl halides
Protective GroupUsed in protecting amine functionalities

Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

  • Case Study 1 : In a study examining its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells via PDGF pathway modulation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
  • Case Study 2 : Another investigation focused on the compound's role in modulating smooth muscle cell proliferation. The findings suggested that this compound could effectively reduce the proliferation rate, indicating its promise for treating vascular diseases .

Mechanism of Action

The mechanism of action of diphenyl (2,2-dimethylpropyl)imidodicarbonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are complex and may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

a. 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)

  • CAS RN : 76-93-7
  • Molecular Formula : C₁₄H₁₂O₃
  • IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid
  • Synonyms: Diphenylglycolic acid, Benzilic acid, Hydroxydiphenylacetic acid.
  • Structure : Features a central hydroxyl group bonded to a carbon atom flanked by two phenyl groups and a carboxylic acid group.
  • Applications : Historically used in organic synthesis, particularly in the benzilic acid rearrangement reaction .

b. Dimethyl dicarbonate (DMDC)

  • CAS RN : 4525-33-1
  • Molecular Formula : C₄H₆O₅
  • Structure : A linear dicarbonate ester with two methoxy groups (O(C(OC)=O)C(OC)=O).
  • Applications : Widely employed as a food preservative (E-242) due to its antimicrobial properties .

Comparison of Compounds in the Evidence

Property 2-Hydroxy-2,2-diphenylacetic acid Dimethyl dicarbonate (DMDC)
Core Functional Groups Hydroxy acid (carboxylic acid + hydroxyl) Linear dicarbonate ester
Aromaticity Two phenyl groups No aromatic rings
Reactivity Participates in acid-catalyzed rearrangements Hydrolyzes to release CO₂ and methanol
Industrial Use Organic synthesis intermediate Food preservation, antimicrobial agent
Regulatory Status No specific food code listed INS 242, FCC-approved

Critical Limitations in Addressing the Request

The absence of data on Diphenyl (2,2-dimethylpropyl)imidodicarbonate in the provided evidence precludes a meaningful comparison. Key gaps include:

  • No structural, synthetic, or application data for the target compound.
  • No CAS RN, molecular formula, or synonyms provided for cross-referencing.
  • No evidence of imidodicarbonate derivatives (cyclic structures with imide groups) in the supplied materials.

Recommendations for Further Research

To address the query effectively, consult specialized resources such as:

  • PubChem or ChemSpider for structural and property data.
  • SciFinder or Reaxys for synthetic pathways and comparative studies.
  • Patent databases (e.g., USPTO, Espacenet) for industrial applications.

Biological Activity

Diphenyl (2,2-dimethylpropyl)imidodicarbonate, commonly known as a derivative of imidodicarbonic acid, is a compound of interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 290.31 g/mol

The compound features two phenyl groups attached to a central imidodicarbonate moiety, contributing to its unique reactivity and potential biological interactions.

This compound exhibits various biological activities that can be attributed to its structural characteristics. The primary mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it can inhibit the PDGF receptor kinase, which is involved in cell proliferation and survival pathways .
  • Antitumor Activity : Research indicates that this compound may possess antitumor properties by modulating signaling pathways associated with cancer cell growth and metastasis .

Pharmacological Effects

  • Antineoplastic Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. This activity is likely due to its ability to interfere with critical signaling pathways involved in tumor progression.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated alterations in cell cycle progression and apoptosis induction.
  • Impact on Immune Cells : Another investigation assessed the compound's effects on macrophage activation. Treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Tables

Biological Activity Effect Observed Reference
Antitumor ActivityInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryReduced cytokine production in macrophages
Enzyme InhibitionPDGF receptor kinase inhibition

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